

Technical Guide: Properties of FIN56 and FINO2, Potent Inducers of Ferroptosis

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Compound of Interest

Compound Name: *Ferroptosis inducer-5*

Cat. No.: *B15585173*

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it does not involve caspase activation. The induction of ferroptosis has emerged as a promising therapeutic strategy for cancers that are resistant to traditional therapies. This technical guide provides an in-depth overview of the core properties of two pivotal ferroptosis-inducing compounds: FIN56 and FINO2. The user's query for "**Ferroptosis inducer-5**" likely refers to one of these molecules, given their significance and nomenclature in scientific literature.

Core Properties of FIN56 and FINO2

FIN56 and FINO2 are distinct chemical entities that induce ferroptosis through unique mechanisms of action.

FIN56 is a specific inducer of ferroptosis that acts through a dual mechanism: promoting the degradation of Glutathione Peroxidase 4 (GPX4) and depleting Coenzyme Q10 (CoQ10)[1][2][3]. The degradation of GPX4, a key enzyme that neutralizes lipid peroxides, is dependent on the activity of acetyl-CoA carboxylase (ACC)[1][2][3]. The depletion of CoQ10, a vital antioxidant, occurs through the activation of squalene synthase (SQS) in the mevalonate pathway[1][2][3].

FINO2 (Ferroptosis Inducer with a 1,2-Dioxolane moiety) is an endoperoxide-containing compound that initiates ferroptosis by inactivating GPX4 and promoting iron oxidation[4]. Unlike FIN56, FINO2 does not cause the degradation of the GPX4 protein but rather inhibits its enzymatic function[4]. Its ability to directly oxidize iron contributes to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis[4].

Quantitative Data

The following tables summarize the available quantitative data for FIN56 and FINO2, focusing on their cytotoxic and ferroptosis-inducing activities.

Table 1: IC50 Values of FIN56 in Various Cancer Cell Lines

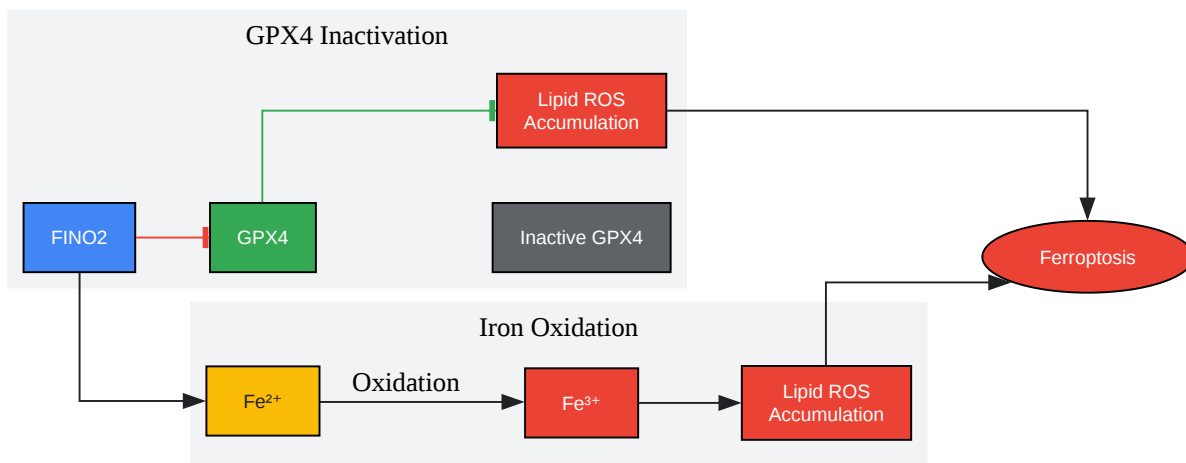
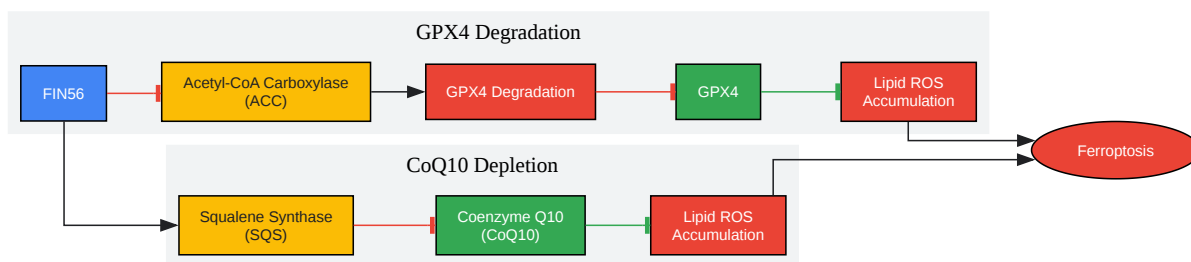
Cell Line	Cancer Type	IC50 (μM)	Citation
LN229	Glioblastoma	4.2	[5]
U118	Glioblastoma	2.6	[5]
HT-29	Colorectal Cancer	Not explicitly stated, but effective	[6]
Caco-2	Colorectal Cancer	Not explicitly stated, but effective	[6]
253J	Bladder Cancer	~5	[7]
T24	Bladder Cancer	~2	[7]
J82	Bladder Cancer	>10	[8]
RT-112	Bladder Cancer	>10	[8]

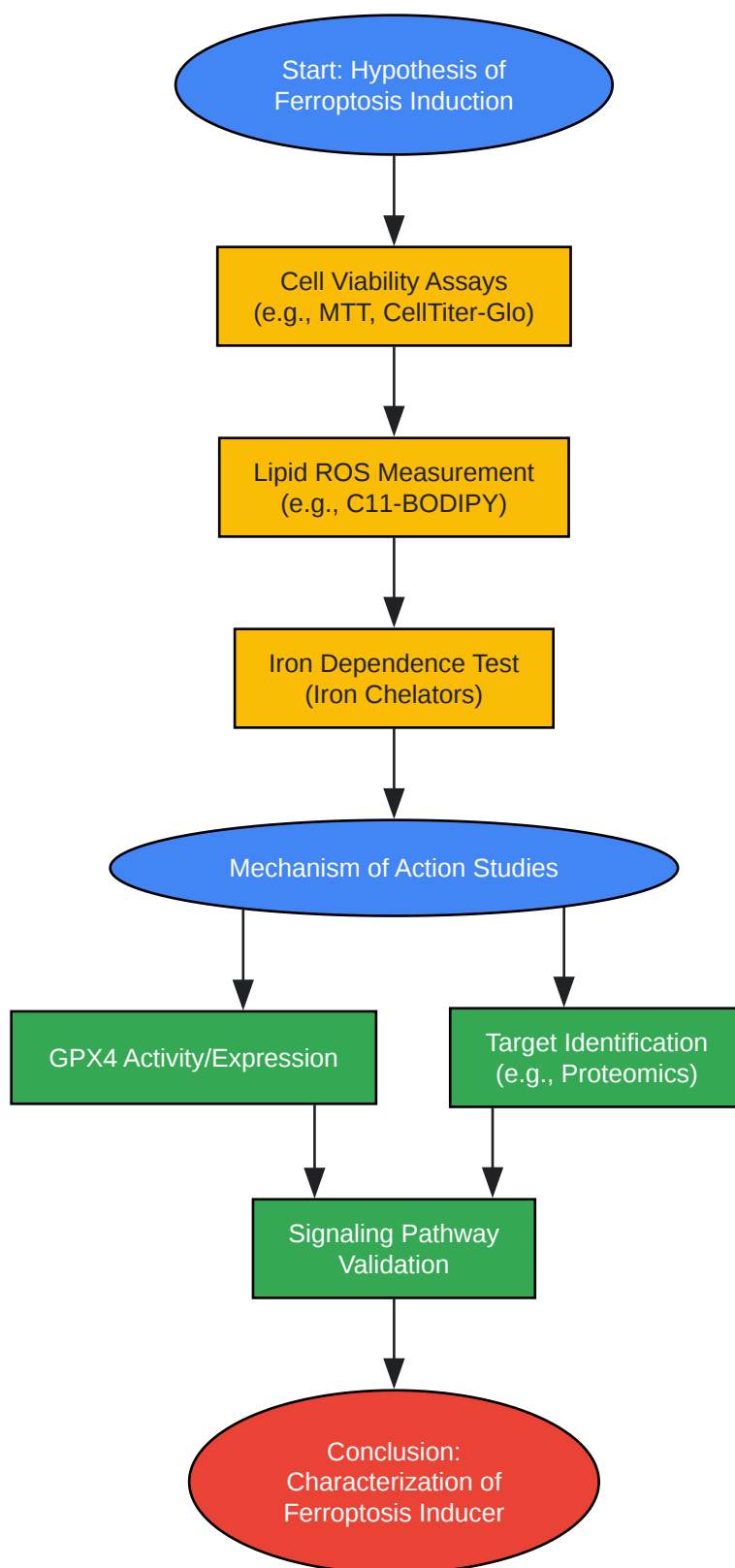
Table 2: Experimental Data for FINO2

Parameter	Cell Line	Concentration	Effect	Citation
Cell Viability	HT-1080	10 μ M	Significant decrease in cell viability at 24h	[4]
Lipid Peroxidation (C11-BODIPY)	HT-1080	10 μ M	Larger and more rapid increase in fluorescence compared to erastin at 6h	[9]
Lipid Peroxidation (TBARS)	HT-1080	10 μ M	Greater increase in TBARS compared to erastin at 6h	[9]

Signaling Pathways

The signaling pathways affected by FIN56 and FINO2 are distinct and are visualized below using the DOT language for Graphviz.





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